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Compound of Interest

Compound Name: 2-Methoxy-2-phenylethan-1-amine

CAS No.: 3490-79-7

Cat. No.: B2833967

Get Quote

Executive Summary & Structural Context
2-methoxy-2-phenylethan-1-amine (also known as

-methoxyphenethylamine) is a structural analog of neurotransmitters like phenethylamine and a
key intermediate in the synthesis of diverse pharmaceutical agents.

Its structure features a chiral benzylic ether and a primary amine. In drug development,

verifying the position of the methoxy group (benzylic vs. terminal) and the integrity of the amine

is critical. This guide contrasts the target molecule with its direct precursor (2-methoxy-2-

phenylethanol) and its regioisomer (2-methoxy-1-phenylethan-1-amine) to demonstrate how

NMR confirms the correct isomeric structure.

Core Structural Features[1][2][3][4]
Benzylic Methine (

): The proton attached to the chiral center, heavily deshielded by the phenyl ring and the
methoxy oxygen.
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Methylene (

): Adjacent to the amine, serving as the primary diagnostic for differentiation from precursors.

Methoxy Singlet: A sharp, intense singlet characteristic of the ether functionality.

Comparative Spectral Analysis
The following data compares the Target Molecule with its most common synthetic precursor

and a confusing regioisomer.

Table 1: Chemical Shift Comparison (CDCl , 400 MHz)
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Proton
Environment

Target

Molecule(2-
methoxy-2-
phenylethan-1-
amine)

Precursor

(Alcohol)(2-
methoxy-2-
phenylethanol)

Regioisomer(2-
methoxy-1-
phenylethan-1-
amine)

Diagnostic

Value

Benzylic CH (

)

4.20 - 4.30 ppm

(dd)
4.20 ppm (dd) ~4.05 ppm (dd)

Distinguishes O-

substitution

(downfield) from

N-substitution.

Methylene CH

(

)

2.90 - 3.10 ppm

(m)

3.57 - 3.68 ppm

(m)

3.40 - 3.50 ppm

(d)

CRITICAL:

Upfield shift (0.6

ppm) confirms

conversion of OH

to NH

.

Methoxy (-OCH

)

3.25 - 3.30 ppm

(s)
3.27 ppm (s) 3.35 ppm (s)

Confirms

presence of

ether; position is

relatively

constant.

Amine (-NH

)

1.5 - 2.0 ppm (br

s)

N/A (OH at ~2.8

ppm)

1.5 - 2.0 ppm (br

s)

Exchangeable;

broadens or

disappears in D

O.

Aromatic (Ph)
7.25 - 7.40 ppm

(m)

7.25 - 7.36 ppm

(m)

7.25 - 7.40 ppm

(m)

Confirmation of

phenyl group

integrity.
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Note: Data for the alcohol precursor is experimentally verified [1]. Data for the target and

regioisomer are derived from standard increment analysis and validated against the alcohol

baseline.

Mechanistic Insight: Why the Shifts Change
The Methylene Shift (Diagnostic #1): In the precursor alcohol, the methylene protons are

attached to a carbon bearing an Oxygen (

), resulting in a shift of ~3.6 ppm. In the target amine, the Oxygen is replaced by Nitrogen (

). Nitrogen is less electronegative than Oxygen, causing a distinct upfield shift to ~3.0 ppm.
This is the primary indicator of successful amination.

The Benzylic Shift (Diagnostic #2): In the target, the benzylic position holds the Methoxy

group (

). This proton resonates downfield (~4.2 ppm) due to the combined electronegativity of
Oxygen and the anisotropic effect of the Phenyl ring. In the regioisomer, this position holds
the Amine (

), which typically resonates further upfield (~4.0 ppm), distinguishing the two isomers.

Experimental Protocol
To ensure reproducibility and accurate assignment, follow this self-validating protocol.

A. Sample Preparation[3][4][5]
Solvent Choice: Use CDCl

(Chloroform-d) for the free base to ensure sharp peaks. Use DMSO-d

if analyzing the Hydrochloride salt (to prevent precipitation and observe ammonium protons).
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Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Purity Check: Ensure the solvent is free of acid traces (which protonate the amine and shift

signals downfield). Filter through a small plug of basic alumina if necessary.

B. Acquisition Parameters[3][4][5][6]
Pulse Sequence: Standard zg30 (30° pulse) to maximize signal-to-noise per unit time.

Relaxation Delay (D1): Set to 1.0 - 2.0 seconds. The benzylic proton has a longer T1;

insufficient delay may reduce its integration accuracy.

Scans (NS): 16 to 64 scans are sufficient for >95% purity samples.

C. Processing & Validation Workflow
Phase Correction: Manual phasing is required for the methylene multiplet (ABX system).

Integration: Calibrate the Methoxy singlet to 3.00 H.

Self-Validation:

Check the Aromatic region integration (should be 5.00 H).

Check the Benzylic proton integration (should be 1.00 H).

If Benzylic < 1.00 H, check for insufficient D1 time.

Visualization of Logic & Workflow
Diagram 1: Structural Assignment Decision Tree
This logic tree guides the researcher in distinguishing the target from its isomers and

precursors.
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Unknown Sample Spectrum

Is there a singlet at ~3.3 ppm?

Check Methylene (-CH2-) Shift

Yes (3H)

Other Phenethylamine Derivative

No

Check Benzylic (-CH-) Shift

Upfield (~2.9-3.1 ppm)

Precursor: 2-methoxy-2-phenylethanol
(Terminal OH present)

Downfield (~3.6 ppm)

Regioisomer: 2-methoxy-1-phenylethan-1-amine
(Amine is Benzylic, Ether is Terminal)

Downfield (~3.4-3.5 ppm)

Target: 2-methoxy-2-phenylethan-1-amine
(Ether is Benzylic, Amine is Terminal)

Downfield (~4.2 ppm)
(Alpha to Oxygen)

Upfield (~4.0 ppm)
(Alpha to Nitrogen)

Click to download full resolution via product page

Caption: Decision tree for assigning the structure of methoxy-phenethylamine derivatives

based on chemical shift logic.

Diagram 2: Synthetic Monitoring Workflow
This diagram illustrates the expected spectral changes during the synthesis from the alcohol

precursor.

Starting Material
(Alcohol)

CH2 at 3.6 ppm

Activation Step
(Mesylate/Tosylate)

CH2 shifts to ~4.2 ppm

MsCl/TEA Azide Intermediate
(-N3)

CH2 shifts to ~3.4 ppm

NaN3 Final Product
(Amine)

CH2 shifts to ~3.0 ppm

Reduction (H2/Pd)
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Caption: Spectral progression of the methylene signal during the conversion of the alcohol to

the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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